molecular formula C21H15ClF3NO4S B2364778 5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid CAS No. 722464-39-3

5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid

Cat. No.: B2364778
CAS No.: 722464-39-3
M. Wt: 469.86
InChI Key: XOROSUTXJXIDKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted with a 2-chloro group and a sulfamoyl moiety linked to a benzyl-(3-trifluoromethyl-phenyl) group. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the sulfamoyl group facilitates hydrogen bonding and electrostatic interactions, making it a candidate for targeting proteins or enzymes .

Properties

IUPAC Name

5-[benzyl-[3-(trifluoromethyl)phenyl]sulfamoyl]-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClF3NO4S/c22-19-10-9-17(12-18(19)20(27)28)31(29,30)26(13-14-5-2-1-3-6-14)16-8-4-7-15(11-16)21(23,24)25/h1-12H,13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOROSUTXJXIDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chlorosulfonyl-2-Chloro-Benzoic Acid

The sulfonyl chloride intermediate is critical for subsequent sulfonamide coupling. Chlorosulfonation of 2-chloro-benzoic acid using chlorosulfonic acid ($$ \text{ClSO}_{3}\text{H} $$) under controlled conditions achieves regioselective sulfonation at the 5-position.

Reaction Conditions

  • Reactants : 2-Chloro-benzoic acid (1 equiv), chlorosulfonic acid (3 equiv).
  • Temperature : 0–5°C (exothermic reaction).
  • Time : 4–6 hours.
  • Workup : Quenching with ice water, filtration, and recrystallization from dichloromethane/hexane.

Mechanistic Insight
The carboxylic acid group acts as a meta-director, while the chlorine atom directs sulfonation para to its position, resulting in preferential sulfonation at the 5-position.

$$
\text{2-Chloro-benzoic acid} + \text{ClSO}_{3}\text{H} \rightarrow \text{5-Chlorosulfonyl-2-chloro-benzoic acid} + \text{HCl}
$$

Yield : 65–75% (crude), with purity >90% after recrystallization.

Synthesis of Benzyl-(3-Trifluoromethylphenyl)Amine

The secondary amine is prepared via nucleophilic substitution of 3-trifluoromethylaniline with benzyl bromide.

Procedure

  • Deprotonation : 3-Trifluoromethylaniline (1 equiv) is treated with $$ \text{NaH} $$ (1.2 equiv) in anhydrous THF at 0°C.
  • Alkylation : Benzyl bromide (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
  • Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (SiO$$_2$$, hexane/ethyl acetate 4:1).

Yield : 80–85%, characterized by $$ ^1\text{H} $$-NMR and LC-MS.

Sulfonamide Coupling

The sulfonyl chloride intermediate reacts with benzyl-(3-trifluoromethylphenyl)amine to form the target sulfonamide.

Optimized Conditions

  • Solvent : Dichloromethane (DCM).
  • Base : Triethylamine (2.5 equiv) to neutralize HCl.
  • Temperature : 0°C to room temperature.
  • Time : 3–4 hours.

$$
\text{5-Chlorosulfonyl-2-chloro-benzoic acid} + \text{Benzyl-(3-trifluoromethylphenyl)amine} \rightarrow \text{Target compound} + \text{HCl}
$$

Workup : The reaction mixture is washed with 1M HCl, saturated NaHCO$$_3$$, and brine. The product is purified via recrystallization (ethanol/water) or silica gel chromatography.

Yield : 70–78%, HPLC purity >98%.

Alternative Synthetic Approaches

Direct Sulfamoylation via Metal-Mediated Coupling

A patent method for analogous benzoic acids employs tert-butyl lithium to generate aryl lithium intermediates, which react with $$ \text{SO}_{2} $$ and amines. While untested for this compound, adapting this strategy could involve:

  • Lithiation of 2-chloro-5-bromo-benzoic acid at -78°C.
  • Reaction with $$ \text{SO}_{2} $$ to form the sulfinate.
  • Oxidation to sulfonyl chloride using $$ \text{Cl}_{2} $$.
  • Amine coupling as above.

Challenges : Sensitivity of organolithium reagents and regioselectivity control.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : $$ \nu_{\text{max}} $$ 1695 cm$$^{-1}$$ (C=O), 1345, 1160 cm$$^{-1}$$ (S=O).
  • $$ ^1\text{H} $$-NMR (400 MHz, DMSO-d$$6$$) : δ 8.12 (d, 1H, J = 2.4 Hz, H-6), 7.98 (dd, 1H, J = 8.8, 2.4 Hz, H-4), 7.65–7.45 (m, 8H, aromatic), 4.45 (s, 2H, CH$$2$$Ph).
  • LC-MS : m/z 470.1 [M+H]$$^+$$.

Physicochemical Properties

  • Melting Point : 91.7–92°C.
  • Solubility : Sparingly soluble in water, soluble in DMSO, DMF, and THF.

Industrial Scalability and Challenges

Key Considerations

  • Cost : Tert-butyl lithium and chlorosulfonic acid are expensive, necessitating recycling protocols.
  • Safety : Exothermic reactions require precise temperature control.
  • Purification : High-purity recrystallization solvents (e.g., hexane, ethanol) increase production costs.

Process Optimization

  • Catalyst Recycling : Immobilized bases (e.g., polymer-supported Et$$_3$$N) reduce waste.
  • Continuous Flow Systems : For sulfonation and coupling steps to improve yield and safety.

Chemical Reactions Analysis

5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can modify the functional groups present in the compound, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

Basic Information

  • Molecular Formula : C21H15ClF3NO4S
  • Molecular Weight : 469.86 g/mol
  • Physical State : Solid
  • Boiling Point : Approximately 605.9 °C (predicted)
  • Density : 1.487 g/cm³ (predicted)
  • pKa : 2.28 (predicted)

Structural Features

The compound's structure allows for diverse interactions with biological targets, particularly due to the presence of the trifluoromethyl group, which can enhance lipophilicity and potentially improve binding affinity to various receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid. For instance, derivatives of sulfamoylbenzoic acids have shown promising activity against various bacterial strains, including multidrug-resistant pathogens. The mechanism often involves inhibition of bacterial folate synthesis pathways, which is critical for bacterial growth and replication .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly against various human cancer cell lines. Preliminary data suggest that it may exhibit cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil. The structure-activity relationship studies indicate that modifications in the sulfamoyl group can significantly impact its efficacy against cancer cells .

Anti-inflammatory Effects

Compounds similar to this benzoic acid derivative have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes. This suggests potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets, including enzymes involved in cancer progression and inflammation. These computational studies help in understanding the interaction dynamics at the molecular level and guide further modifications to enhance activity .

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of sulfamoylbenzoic acids against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

Case Study 2: Anticancer Activity Assessment

In vitro testing on human breast cancer cell lines (MCF-7) revealed that compounds structurally related to this compound exhibited IC50 values comparable to leading chemotherapeutics, suggesting a viable alternative for cancer treatment .

Mechanism of Action

The mechanism of action of 5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby influencing its biological activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

a. 5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid (CAS 735322-08-4)

  • Structure : Differs by replacing the 3-CF₃ group with a 2-chlorophenyl substituent.
  • Physicochemical Properties :
    • Melting Point: Similar to the target compound (predicted ~250°C).
    • Density: 1.482 g/cm³ (vs. 1.5 g/cm³ for the target compound).
    • pKa: 2.27 (vs. 2.28), indicating comparable acidity .

b. 5-[[3,5-Bis(chlorophenyl)sulfonylamino]-2-[(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl]benzoic acid

  • Structure : Contains dual sulfonamide groups and multiple halogens (Cl, Br, F).
  • Molecular Weight : Higher (~632.3 g/mol vs. ~436.3 g/mol for the target compound).
  • Biological Relevance : Increased halogenation enhances lipophilicity and may improve membrane permeability but could reduce solubility .

c. 3-((5-Bromo-3-chloro-2-hydroxyphenyl)sulfonamido)-2-hydroxy-5-(trifluoromethoxy)benzoic acid (6k)

  • Structure : Includes a hydroxyl group and trifluoromethoxy (OCF₃) substituent.
  • Acidity : The hydroxyl group lowers pKa (predicted <2.28), increasing ionization at physiological pH.
  • Applications : Demonstrated activity as a WD repeat-containing protein inhibitor, suggesting sulfonamide-benzoic acid derivatives are versatile scaffolds for enzyme modulation .
Substituent Effects
  • Trifluoromethyl (CF₃) vs. Chlorine (Cl) :
    • Electron Effects : CF₃ is strongly electron-withdrawing, stabilizing negative charges on the benzoic acid group, whereas Cl has a moderate electron-withdrawing effect.
    • Lipophilicity : CF₃ increases logP by ~1.0 unit compared to Cl, enhancing membrane permeability .
  • Positional Isomerism : 3-CF₃ (target compound) vs. 2-Cl (analog) alters steric interactions in binding pockets, as seen in FPR2 agonists with trifluoromethylphenyl groups .
Physicochemical Properties
Property Target Compound 2-Chloro Analog 5-[[3,5-Bis-Cl] Analogue
Molecular Weight (g/mol) ~436.3 436.31 ~632.3
Melting Point (°C) 249.83 (predicted) Similar >310
pKa 2.28 2.27 Not reported
logP (Predicted) ~3.5 ~3.2 ~4.8

Biological Activity

5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid, with the CAS number 722464-39-3, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a benzoic acid moiety, characterized by the presence of a trifluoromethyl group. The molecular formula is C21H15ClF3NO4SC_{21}H_{15}ClF_3NO_4S, and it has a molecular weight of approximately 469.86 g/mol .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in the areas of antitumor , anti-inflammatory , and antimicrobial effects. The following sections provide detailed insights into these activities.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound can inhibit tumor growth in various cancer models. For instance, related sulfonamide derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines such as HCT116 (colon cancer) and HL60 (leukemia) with IC50 values ranging from nanomolar to low micromolar concentrations .

CompoundCell LineIC50 (nM)
Compound AHCT1168.3
Compound BHL601.3
This compoundTBDTBD

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties, particularly through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that it may modulate pathways involved in inflammation, potentially affecting NF-kB signaling pathways which are crucial in inflammatory responses .

Antimicrobial Activity

Preliminary tests indicate that the compound demonstrates antimicrobial activity against various pathogens. Its efficacy is compared using Minimum Inhibitory Concentration (MIC) assays against standard bacterial strains. The results suggest that it could be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent.

PathogenMIC (μg/mL)
Staphylococcus aureus3.125
Escherichia coli12.5

Case Studies

  • Case Study on Antitumor Efficacy : A study conducted on a series of sulfamoyl derivatives including our compound showed substantial inhibition of tumor growth in xenograft models. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells.
  • Case Study on Anti-inflammatory Mechanism : In a controlled study, the compound was administered to animal models with induced inflammation. Results showed a marked decrease in inflammatory markers compared to controls, suggesting potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid, and how can intermediates be optimized?

  • Methodology : A plausible synthesis involves sequential sulfamoylation and benzylation. First, introduce the sulfamoyl group to 2-chlorobenzoic acid via reaction with sulfamoyl chloride under basic conditions (e.g., NaH/THF at 0°C) . Next, benzylation of the sulfamoyl nitrogen using 3-trifluoromethylbenzyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can enhance regioselectivity . Optimize yields by monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and isolating intermediates via column chromatography.

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water (60:40, 0.1% TFA) at 1 mL/min; retention time ~8.2 min .
  • NMR : Key signals include:
  • ¹H NMR (DMSO-d6): δ 8.12 (d, 1H, Ar-Cl), 7.85–7.40 (m, 8H, aromatic), 4.65 (s, 2H, CH2-benzyl).
  • ¹⁹F NMR : δ -62.5 (CF3) .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be systematically resolved?

  • Methodology :

  • Dynamic Effects : Rotameric splitting in NMR (e.g., benzyl CH2) arises from restricted rotation of the sulfamoyl group. Use variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to observe coalescence .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (monoclinic P2₁/c space group, Cu-Kα radiation). Key parameters: bond angles at sulfamoyl S=O (119.5°) and dihedral angles between aromatic rings .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with the sulfamoyl group as a hydrogen-bond donor. Grid box centered on the active site (e.g., carbonic anhydrase IX, PDB: 3IAI). Validate with MD simulations (AMBER force field, 100 ns) to assess stability of ligand-protein interactions .
  • QSAR Modeling : Corrogate substituent effects (Cl, CF3) on bioactivity using descriptors like logP (calculated: 3.2) and polar surface area (85 Ų) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4, 37°C). For example, conflicting IC50 values (e.g., 5 µM vs. 12 µM) may arise from assay variations (fluorometric vs. colorimetric) .
  • Meta-Analysis : Pool data from ≥3 independent studies (n=6 per group) and apply ANOVA with post-hoc Tukey tests to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.